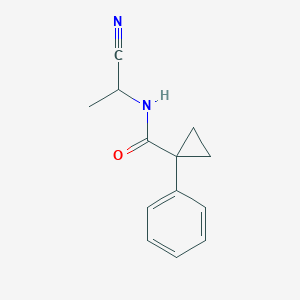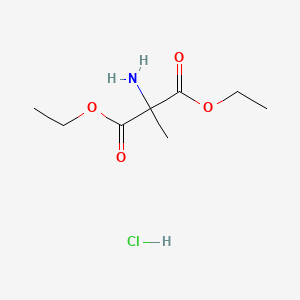
N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral properties. For example, synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone moieties have shown promising antibacterial activity against various strains, including Staphylococcus epidermidis, Salmonella typhi, and antifungal activity against Aspergillus niger and Candida albicans (Poojari et al., 2017). Another study highlighted novel 3-sulphonamido-quinazolin-4(3H)-one derivatives with antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).
Anticancer Activity
Compounds with quinazolinone scaffolds have been explored for their anticancer potential. The synthesis and biological activity of new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives revealed high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study reported the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).
Diuretic and Antihypertensive Agents
Quinazolinone derivatives have also been evaluated as diuretic and antihypertensive agents. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives and evaluated them for their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing excellent activity (Rahman et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the condensation of N-benzyl-N-methylhexanamide with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "N-benzyl-N-methylhexanamide", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: N-benzyl-N-methylhexanamide is reacted with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of acetic acid and methanol to form the corresponding amide.", "Step 2: The amide is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is cyclized using hydrochloric acid to form the quinazoline ring.", "Step 4: The resulting product is treated with sodium hydroxide to form the corresponding salt.", "Step 5: The salt is extracted with diethyl ether to obtain the final product, N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] } | |
CAS RN |
422275-42-1 |
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.52 |
IUPAC Name |
N-benzyl-N-methyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c1-24(16-17-10-4-2-5-11-17)20(26)14-6-3-9-15-25-21(27)18-12-7-8-13-19(18)23-22(25)28/h2,4-5,7-8,10-13H,3,6,9,14-16H2,1H3,(H,23,28) |
InChI Key |
ZVTAEHHLMCRRMD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)


![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)
![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)

![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)